2-(2,6-Difluorophenyl)propan-2-ol
Description
2-(2,6-Difluorophenyl)propan-2-ol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₀F₂O and a molecular weight of 172.17 g/mol. Its synthesis involves the lithiation of 1,3-difluorobenzene using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C), followed by trapping with acetone. This method yields the compound in 56–58% purity after distillation and chromatographic purification . Key structural features include:
- Symmetry: The two fluorine atoms at the ortho positions (C-2 and C-6) of the phenyl ring create symmetry, as evidenced by a single peak in its ¹⁹F NMR spectrum .
- Hydroxyl and methyl groups: The tertiary alcohol and adjacent methyl groups contribute to steric hindrance, influencing reactivity and solubility.
Physicochemical properties include a boiling point of 70–72°C at 6.0 mmHg and a characteristic ¹H NMR methyl resonance as a fine triplet (δ ~1.6 ppm), indicating coupling with two equivalent ortho-fluorines .
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F2O/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5,12H,1-2H3 |
InChI Key |
UJWAUSOIPNQBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs featuring fluorinated aromatic rings and alcohol functionalities, emphasizing structural, synthetic, and functional differences.
Tebuconazole (B.1.25)
- Structure : Contains a 1,2,4-triazole ring and a difluorophenyl group.
- Synthesis : Typically synthesized via nucleophilic substitution or copper-catalyzed coupling.
- Applications : Broad-spectrum antifungal agent targeting fungal CYP51 enzymes.
- Key Differences: Tebuconazole’s triazole ring enables stronger binding to fungal cytochrome P450 enzymes, enhancing antifungal activity.
2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-(4-(trifluoromethoxy)phenyl)-2-pyridyl]propan-2-ol (B.1.32)
- Structure : Features a tetrazole ring and trifluoromethoxy substituent.
- Applications : Investigated as a next-generation agricultural fungicide.
- Key Differences :
(3-(2-(4-Chlorophenyl)indolizin-6-yl)phenyl)methanol (cpd 43)
- Structure : Combines an indolizine core with a chlorophenyl group and benzyl alcohol.
- Synthesis : Prepared via palladium-catalyzed cross-coupling.
- Key Differences: The indolizine scaffold in cpd 43 enables π-π stacking interactions, enhancing binding to biological targets.
Comparative Data Table
Research Findings and Implications
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